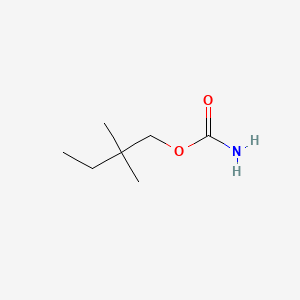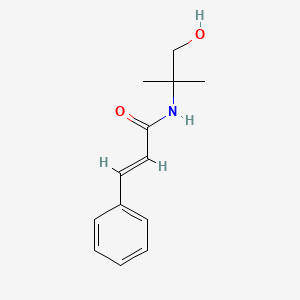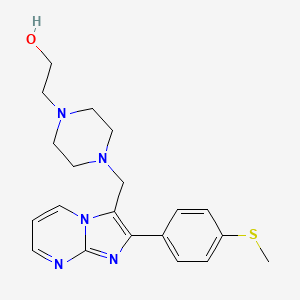
1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, an imidazo[1,2-a]pyrimidine core, and a p-methylthiophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the p-methylthiophenyl group and the piperazine ring. Common synthetic routes include:
Step 1: Formation of the imidazo[1,2-a]pyrimidine core through cyclization reactions.
Step 2: Introduction of the p-methylthiophenyl group via electrophilic aromatic substitution.
Step 3: Attachment of the piperazine ring through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine ring or the aromatic groups, resulting in derivatives with different properties.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- can be compared with similar compounds, such as:
- 1-Piperazineethanol, 4-(2-(p-methylsulfonylphenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl-
- 1-Piperazineethanol, 4-(2-(p-methylphenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl-
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and potential applications. The presence of the
Properties
CAS No. |
3458-60-4 |
|---|---|
Molecular Formula |
C20H25N5OS |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H25N5OS/c1-27-17-5-3-16(4-6-17)19-18(25-8-2-7-21-20(25)22-19)15-24-11-9-23(10-12-24)13-14-26/h2-8,26H,9-15H2,1H3 |
InChI Key |
IZABYMQFNLXLPK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CCN(CC4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


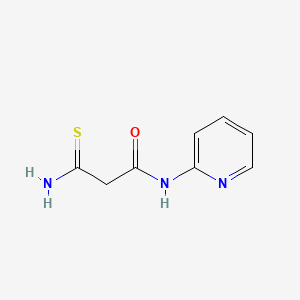

![5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13825741.png)
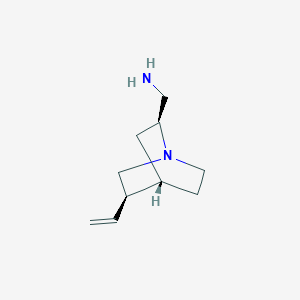
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
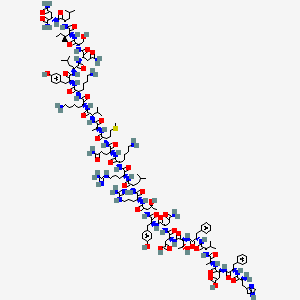
![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)
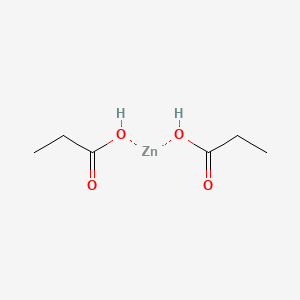
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
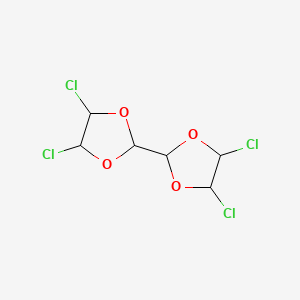
![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)
